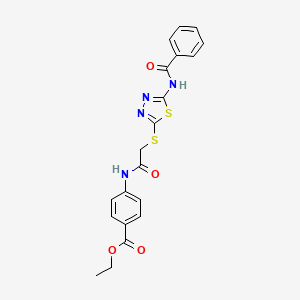

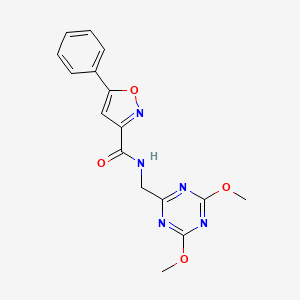

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, also known as DMTMM . DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis .

Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . The synthesis of your compound might involve similar reactions, but with different reactants.Molecular Structure Analysis

The molecular structure of this compound would likely include a triazine ring (based on the 1,3,5-triazin-2-yl part of the name), which is a ring structure composed of three carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

DMTMM is used in amide coupling, one of the most common reactions in organic chemistry . It’s possible that your compound could be involved in similar reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, DMTMM is a solid at room temperature .Aplicaciones Científicas De Investigación

Applications in Synthesis and Chemistry

Condensation Reactions : N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide and its derivatives have been utilized in condensation reactions. For instance, the compound 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) has been synthesized and used effectively in the condensation of carboxylic acids and amines to produce amides and esters. This method is practical due to its simplicity and the ease of removing by-products (Kunishima et al., 1999).

Catalytic Applications : The compound has been used as a ligand in bimetallic boron-containing heterogeneous catalysts for Suzuki reactions in aqueous media, demonstrating its utility in facilitating the synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).

Bioconjugation : In the field of bioconjugation, this compound has been compared to traditional EDC/NHS activation chemistry for ligation of amines to hyaluronan in water. It has been found to be more efficient and does not require as strict pH control as EDC/NHS, making it a promising tool for synthesizing hyaluronan derivatives for biomedical and pharmaceutical applications (D’Este et al., 2014).

Synthesis of N-Methoxy-N-methylamides : The compound has been involved in the novel preparation of N-methoxy-N-methylamides (Weinreb amides) from 4,6-pyrimidyl urethane and Grignard reagents, highlighting its role in creating intermediates for various ketones, which are important in chemical synthesis (Lee, 2007).

Mecanismo De Acción

Target of Action

Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to be used as condensing agents in the formation of amides . This suggests that the compound might interact with carboxylic acids and amines, facilitating their condensation into amides.

Mode of Action

The compound likely functions as a condensing agent, mediating the formation of amides from carboxylic acids and amines . The triazine ring in the compound might play a crucial role in this process, possibly acting as an electron-withdrawing group that increases the electrophilicity of the carboxylic acid, thereby promoting nucleophilic attack by the amine.

Biochemical Pathways

Given its potential role in amide formation, it might influence pathways involving proteins or peptides, as amide bonds are fundamental to the structure of these biomolecules .

Result of Action

The molecular and cellular effects of the compound’s action would likely depend on the specific amides formed through its condensing activity. These effects could range from changes in protein structure and function to alterations in signaling pathways, depending on the nature of the amides and their roles in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactants could influence the compound’s action, efficacy, and stability. For instance, the efficiency of the condensation reaction might be affected by the pH of the environment, as both carboxylic acids and amines can undergo ionization. Similarly, temperature could influence the rate of the reaction, while other reactants might compete with the carboxylic acid or amine for reaction with the compound .

Safety and Hazards

Propiedades

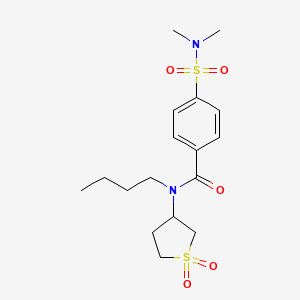

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c1-23-15-18-13(19-16(20-15)24-2)9-17-14(22)11-8-12(25-21-11)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJSZXYQFQFDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2934856.png)

![N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine](/img/structure/B2934858.png)

![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)